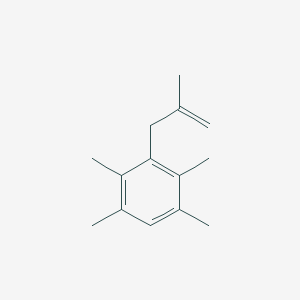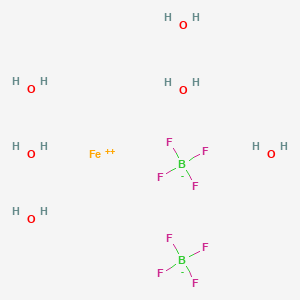
Iron(II) tetrafluoroborate hexahydrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iron(II) complexes, including those similar to iron(II) tetrafluoroborate hexahydrate, often involves oxidative carbonylation processes. For example, hexakis(carbonyl)iron(II) undecafluorodiantimonate(V) is synthesized by oxidative carbonylation of Fe(CO)5 with XeF2 as an external oxidizer in the conjugate Bronsted-Lewis superacid HF−SbF5 (Bernhardt et al., 1999).
Molecular Structure Analysis
Iron(II) compounds, including those structurally similar to iron(II) tetrafluoroborate hexahydrate, often display intricate molecular structures. For instance, [micro-Tris(1,4-bis(tetrazol-1-yl)butane-N4,N4')iron(II)] bis(hexafluorophosphate) crystallizes in a complex three-dimensional structure (Grunert et al., 2004).
Chemical Reactions and Properties
Iron(II) complexes exhibit various chemical reactions. The synthesis and reactivity of low-coordinate iron(II) fluoride complexes, for example, demonstrate potential applications in catalytic hydrodefluorination of fluorocarbons (Vela et al., 2005).
Physical Properties Analysis
The physical properties of iron(II) compounds, such as those similar to iron(II) tetrafluoroborate hexahydrate, are characterized by features like spin-crossover behavior. This is evident in compounds like [hexakis(1-(tetrazol-1-yl)alkane-N4)iron(II)] bis(tetrafluoroborate) (Hassan et al., 2008).
Chemical Properties Analysis
Iron(II) complexes display a range of chemical properties, including reactivity towards various ligands and solvents. For instance, the reactivity of iron(II) triflate salts in different solvent mixtures has been extensively studied (Hagen, 2000).
Wissenschaftliche Forschungsanwendungen
Application 1: Catalyst for Reduction of Aldehydes to Alcohols
- Summary of Application : Iron(II) tetrafluoroborate hexahydrate is used as a catalyst for the reduction of aldehydes to alcohols under transfer hydrogenation conditions . This process is part of the broader field of organic synthesis.
- Methods of Application : The exact experimental procedures can vary, but generally, the Iron(II) tetrafluoroborate hexahydrate is mixed with the aldehyde and a hydrogen donor in a suitable solvent. The mixture is then heated to initiate the reaction .
- Results or Outcomes : The result of this process is the conversion of aldehydes to alcohols. The reaction is reported to be fast and selective .
Application 2: Formation of Iron(II) Coordination Complexes
- Summary of Application : Iron(II) tetrafluoroborate hexahydrate is used as a starting material for forming various other iron(II) coordination complexes . Coordination complexes have a wide range of applications in areas such as catalysis, materials science, and medicine.
- Methods of Application : The exact procedures can vary depending on the specific complex being synthesized. Generally, the Iron(II) tetrafluoroborate hexahydrate is mixed with the desired ligands in a suitable solvent, and the mixture is heated or stirred to facilitate the formation of the complex .
- Results or Outcomes : The result of this process is the formation of a new iron(II) coordination complex. The properties and potential applications of the complex will depend on the specific ligands used .
Application 3: Battery Manufacturing
- Summary of Application : Iron(II) tetrafluoroborate hexahydrate is used in the manufacturing of batteries . It can serve as an electrolyte in certain types of batteries.
- Methods of Application : In battery manufacturing, the Iron(II) tetrafluoroborate hexahydrate would be incorporated into the electrolyte solution. The exact procedures can vary depending on the specific type of battery being manufactured .
- Results or Outcomes : The use of Iron(II) tetrafluoroborate hexahydrate in battery manufacturing can contribute to the performance characteristics of the battery, such as its energy density, power density, and cycle life .
Application 4: Synthesis of Iron(II) Coordination Complexes
- Summary of Application : Iron(II) tetrafluoroborate hexahydrate is used as a starting material for forming various other iron(II) coordination complexes . These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine.
- Methods of Application : The exact procedures can vary depending on the specific complex being synthesized. Generally, the Iron(II) tetrafluoroborate hexahydrate is mixed with the desired ligands in a suitable solvent, and the mixture is heated or stirred to facilitate the formation of the complex .
- Results or Outcomes : The result of this process is the formation of a new iron(II) coordination complex. The properties and potential applications of the complex will depend on the specific ligands used .
Application 5: Catalyst for Greener Reduction of Aldehydes to Alcohols
- Summary of Application : Iron(II) tetrafluoroborate hexahydrate is used as a catalyst for the greener reduction of aldehydes to alcohols under transfer hydrogenation conditions . This process is part of the broader field of green chemistry, which seeks to reduce the environmental impact of chemical reactions.
- Methods of Application : The exact experimental procedures can vary, but generally, the Iron(II) tetrafluoroborate hexahydrate is mixed with the aldehyde and a hydrogen donor in a suitable solvent. The mixture is then heated to initiate the reaction .
- Results or Outcomes : The result of this process is the conversion of aldehydes to alcohols. The reaction is reported to be fast and selective .
Safety And Hazards
Iron(II) tetrafluoroborate hexahydrate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Iron(II) tetrafluoroborate hexahydrate is used as the starting material for forming various other iron (II) coordination complexes . It has potential applications in the synthesis of new iron (II) complexes of 1,5-diaza-3,7-diphosphacyclooctanes with a wider variety of the substituents on ligands heteroatoms .
Eigenschaften
IUPAC Name |
iron(2+);ditetrafluoroborate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGOEGCKHXNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8FeH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578075 | |
| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) tetrafluoroborate hexahydrate | |
CAS RN |
13877-16-2 | |
| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(II) tetrafluoroborate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



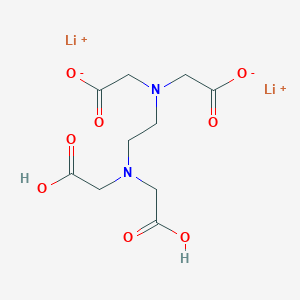
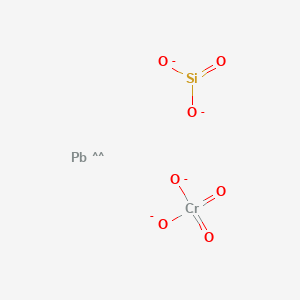
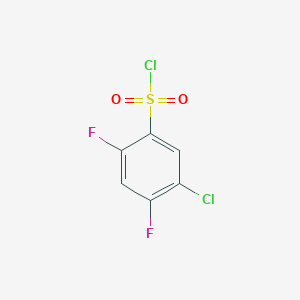
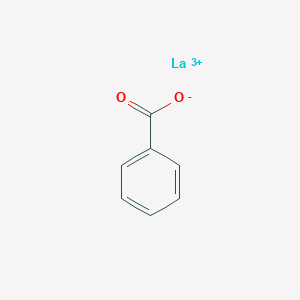
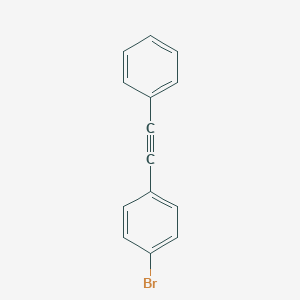
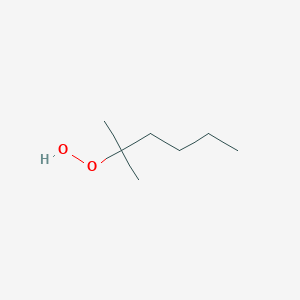
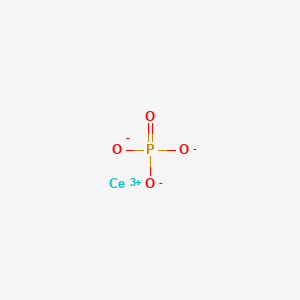
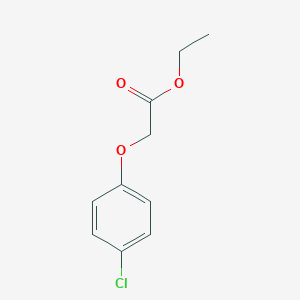
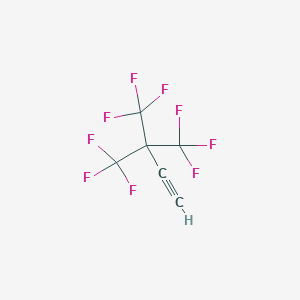
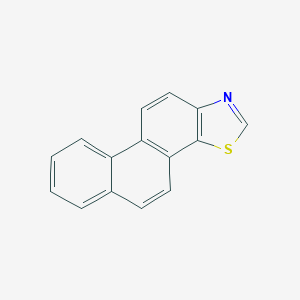

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)

